molecular formula C8H10N4O B2592141 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 2320377-13-5

4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2592141
CAS No.: 2320377-13-5
M. Wt: 178.195
InChI Key: WDOZERVKZFFGBG-UHFFFAOYSA-N
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Description

4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring. The presence of an isopropyl group at the 4-position adds to its distinct chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical applications.

Mechanism of Action

Target of Action

The primary target of the compound 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound this compound interacts with RIPK1, inhibiting its activity. This interaction results in a disruption of the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death and plays a crucial role in various physiological and pathological processes. By inhibiting RIPK1, the compound can potentially prevent or reduce inflammation and other related diseases .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of RIPK1. This inhibition disrupts the necroptosis signaling pathway, potentially preventing or reducing inflammation and other related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 3-oxo-3-phenylpropanenitrile under acidic conditions to form the pyrazole ring, followed by cyclization with a suitable dicarbonyl compound to form the fused pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Comparison with Similar Compounds

  • 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one
  • 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
  • 7H-Pyrazolo[4,3-d]pyrimidin-7-one

Comparison: Compared to similar compounds, 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one stands out due to its unique isopropyl group at the 4-position, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-propan-2-yl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-4(2)6-5-3-9-10-7(5)8(13)12-11-6/h3-4H,1-2H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOZERVKZFFGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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